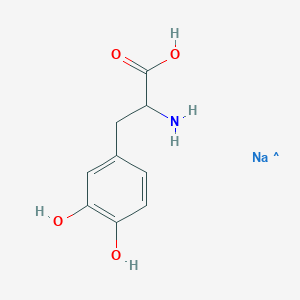

Levodopa (sodium);3,4-Dihydroxyphenylalanine (sodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Levodopa (sodium);3,4-Dihydroxyphenylalanine (sodium) is a naturally occurring amino acid derivative and a precursor to the neurotransmitter dopamine. It is widely used in the treatment of Parkinson’s disease and dopamine-responsive dystonia due to its ability to cross the blood-brain barrier and replenish dopamine levels in the brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Levodopa can be synthesized through several methods. One common method involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. Another method includes the reaction of L-tyrosine with aqueous hydrogen bromide to yield 3-bromo-L-tyrosine, followed by hydroxylation using an alkali base and copper iodide as a catalyst . Industrial production often employs microbial fermentation using microorganisms with tyrosinase activity or enzymatic conversion by immobilized tyrosinase .

Industrial Production Methods

The industrial production of Levodopa typically involves asymmetric hydrogenation. due to limitations such as poor conversion rates and low enantioselectivity, alternative biotechnological approaches have been developed. These include microbial fermentation using Erwinia herbicola and electroenzymatic conversion systems .

Análisis De Reacciones Químicas

Types of Reactions

Levodopa undergoes various chemical reactions, including:

Oxidation: Levodopa can be oxidized to form dopamine.

Decarboxylation: In the presence of aromatic L-amino acid decarboxylase, Levodopa is decarboxylated to dopamine.

Polymerization: At high concentrations, Levodopa can undergo polymerization.

Common Reagents and Conditions

Oxidation: Requires oxygen and enzymes such as tyrosinase.

Decarboxylation: Catalyzed by aromatic L-amino acid decarboxylase.

Polymerization: Occurs at high concentrations of Levodopa.

Major Products

Aplicaciones Científicas De Investigación

Levodopa has extensive applications in various fields:

Medicine: Primarily used in the treatment of Parkinson’s disease and dopamine-responsive dystonia.

Chemistry: Used in the synthesis of dopamine and other catecholamines.

Biology: Studied for its role in neurotransmitter synthesis and neuroprotection.

Industry: Utilized in the production of pharmaceuticals and as a research tool in neurochemistry

Mecanismo De Acción

Levodopa exerts its effects by crossing the blood-brain barrier and being decarboxylated to dopamine by aromatic L-amino acid decarboxylase. This supplemental dopamine performs the role of endogenous dopamine, stimulating dopaminergic receptors and alleviating symptoms of dopamine deficiency .

Comparación Con Compuestos Similares

Similar Compounds

Dopamine: The direct neurotransmitter that Levodopa is converted into.

Norepinephrine: Another neurotransmitter synthesized from dopamine.

Epinephrine: Also synthesized from dopamine and involved in the fight-or-flight response.

Uniqueness

Levodopa’s ability to cross the blood-brain barrier and be converted into dopamine makes it unique among its similar compounds. Dopamine itself cannot cross the blood-brain barrier, making Levodopa a crucial therapeutic agent for conditions like Parkinson’s disease .

Propiedades

Número CAS |

63302-01-2 |

|---|---|

Fórmula molecular |

9H10NNaO4 |

Peso molecular |

219.17 |

InChI |

InChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14); |

Clave InChI |

LRRQZAXMUDRSPC-RGMNGODLSA-M |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O.[Na] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Levodopa |

Origen del producto |

United States |

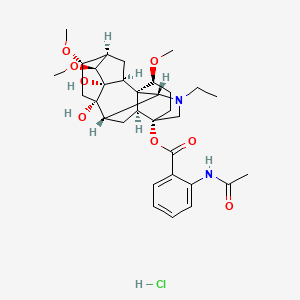

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

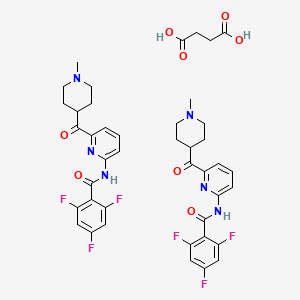

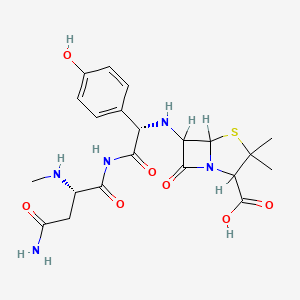

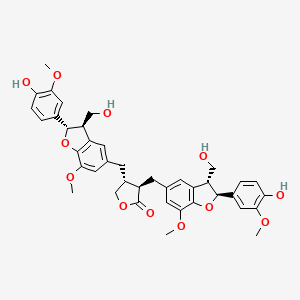

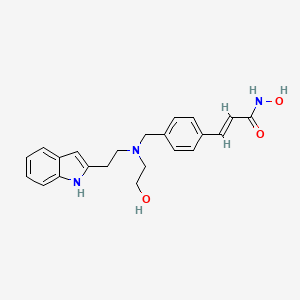

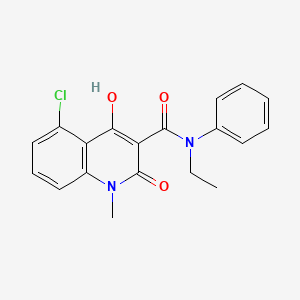

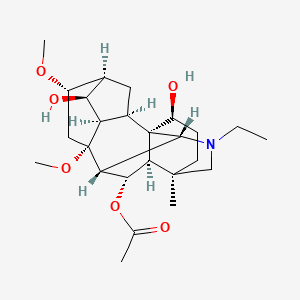

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

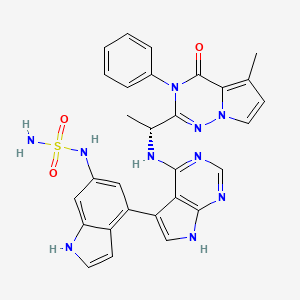

![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)